Doxylamine
Overview
Description
Doxylamine is an antihistamine that reduces the effects of natural chemical histamine in the body . It is used to treat sneezing, runny nose, watery eyes, hives, skin rash, itching, and other cold or allergy symptoms . It is also used as a short-term treatment for sleep problems (insomnia) .
Synthesis Analysis
Doxylamine succinate can be synthesized by reacting doxylamine with succinic acid . The reaction is carried out in acetone, and the product is then recrystallized to obtain doxylamine succinate .
Molecular Structure Analysis
Doxylamine succinate has the molecular formula C17H22N2O . It is chemically known as (RS)-N,N-dimethyl-2-(1-phenyl-1-pyridin-2-yl-ethoxy)-ethanamine .
Chemical Reactions Analysis
Doxylamine succinate can undergo degradation under different stress conditions like acid, base, neutral, hydrolysis, oxidation, photolysis, and thermal degradation . The major alkaline degradation product was isolated using preparative chromatographic technique and extensive FT-IR was performed to ascertain the structure of the alkaline degradant .
Scientific Research Applications
1. Stability-Indicating HPLC Method for Estimation of Doxylamine Succinate
- Summary of Application: This research developed a new selective rapid RP-HPLC-DAD method for the quantification of doxylamine succinate (DOX) in bulk and pharmaceutical dosage form .
- Methods of Application: The drug was subjected to different stress conditions like acid, base, neutral, hydrolysis, oxidation, photolysis, and thermal degradation . The mobile phase employed comprised of phosphate buffer (pH 3.5) and methanol in the ratio of 45:55 v/v .
- Results: The method produces linear responses that were found in the range of 10–50 μg/ml. The LOD and LOQ for DOX were found to be 0.96 and 3.28 μg/ml, respectively .
2. Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine
- Summary of Application: This research aimed to create and validate a doxylamine detection method using reverse phase high performance liquid chromatography (RP-HPLC) for use in pharmaceutical formulations and bulk materials .
- Methods of Application: The method was developed by running a C18 column at 1-mL/min through mobile phase of 60 parts methanol to 40 parts 0.1% OPA water (pH 2.8) .
- Results: A correlation coefficient (R2) of 0.9990 was used to confirm linearity over concentration of 10–50 g/mL. The approach showed good accuracy by a mean %recovery ranging from 99.59–101.45% and a %RSD between 0.11 and 0.81 .
3. Intranasal Metered-Dose Delivery System for Doxylamine
- Summary of Application: This research developed a doxylamine succinate intranasal metered-dose delivery system with the expectation of a more rapid onset of action with reduced side-effect potential compared with the oral tablet .
4. Stability-Indicating HPLC Method for Estimation of Doxylamine Succinate in Tablets
- Summary of Application: This research developed a new selective rapid RP-HPLC-DAD method for the quantification of doxylamine succinate (DOX) in tablets and characterization of its major alkaline stress degradation product .
- Methods of Application: The drug was subjected to different stress conditions like acid, base, neutral, hydrolysis, oxidation, photolysis, and thermal degradation . The mobile phase employed comprised of phosphate buffer (pH 3.5) and methanol in the ratio of 45:55 v/v .
- Results: The method produces linear responses that were found in the range of 10–50 μg/ml. The LOD and LOQ for DOX were found to be 0.96 and 3.28 μg/ml, respectively .
5. Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine
- Summary of Application: This research aimed to create and validate a doxylamine detection method using reverse phase high performance liquid chromatography (RP-HPLC) for use in pharmaceutical formulations and bulk materials .
- Methods of Application: The method was developed by running a C18 column at 1-mL/min through mobile phase of 60 parts methanol to 40 parts 0.1% OPA water (pH 2.8) .
- Results: A correlation coefficient (R2) of 0.9990 was used to confirm linearity over concentration of 10–50 g/mL. The approach showed good accuracy by a mean %recovery ranging from 99.59–101.45% and a %RSD between 0.11 and 0.81 .
6. Intranasal Metered-Dose Delivery System for Doxylamine
- Summary of Application: This research developed a doxylamine succinate intranasal metered-dose delivery system with the expectation of a more rapid onset of action with reduced side-effect potential compared with the oral tablet .
4. Stability-Indicating HPLC Method for Estimation of Doxylamine Succinate in Tablets
- Summary of Application: This research developed a new selective rapid RP-HPLC-DAD method for the quantification of doxylamine succinate (DOX) in tablets and characterization of its major alkaline stress degradation product .
- Methods of Application: The drug was subjected to different stress conditions like acid, base, neutral, hydrolysis, oxidation, photolysis, and thermal degradation . The mobile phase employed comprised of phosphate buffer (pH\u20093.5) and methanol in the ratio of 45:55\u2009v/v .
- Results: The method produces linear responses that were found in the range of 10–50\u2009μg/ml. The LOD and LOQ for DOX were found to be 0.96 and 3.28\u2009μg/ml, respectively .
5. Doxylamine as a Sleep Aid
- Summary of Application: Doxylamine is an antihistamine commonly used as a sleep aid .
- Results: In a study, it was found to be superior to even the barbiturate, phenobarbital for use as a sedative .
6. Intranasal Metered-Dose Delivery System for Doxylamine
Safety And Hazards
Future Directions
There is limited published evidence for the efficacy of doxylamine . One unpublished study has been referred to in support of the use of the combination of doxylamine and pyridoxine . The available information about this trial indicates it should not be used to support the efficacy of doxylamine for the treatment of nausea and vomiting during pregnancy because of a high risk of bias .
properties
IUPAC Name |
N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFDWZZGGLSKEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
Record name | DOXYLAMINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022970 | |
Record name | Doxylamine | |
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Molecular Weight |
270.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Doxylamine is a clear colorless liquid. (NTP, 1992), Solid | |
Record name | DOXYLAMINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Doxylamine | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
279 to 286 °F at 0.5 mmHg (NTP, 1992), 137-141 °C @ 0.5 MM HG | |
Record name | DOXYLAMINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Doxylamine | |
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Solubility |
1 G DISSOLVES IN 1 ML WATER; 1 G DISSOLVES IN 2 ML ALCOHOL; SLIGHTLY SOL IN BENZENE & ETHER; 1 G DISSOLVES IN 2 ML CHLOROFORM /SUCCINATE/, Soluble in acids. | |
Record name | Doxylamine | |
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Record name | DOXYLAMINE | |
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Vapor Pressure |
Slightly volatile | |
Record name | DOXYLAMINE | |
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Mechanism of Action |
Like other antihistamines, doxylamine acts by competitively inhibiting histamine at H1 receptors. It also has substantial sedative and anticholinergic effects. | |
Record name | Doxylamine | |
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Product Name |
Doxylamine | |
Color/Form |
LIQ | |
CAS RN |
469-21-6, 76210-47-4, 562-10-7 | |
Record name | DOXYLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20324 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | (±)-Doxylamine | |
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Record name | Doxylamine [INN:BAN] | |
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Record name | DOXYLAMINE | |
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Record name | DOXYLAMINE | |
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Record name | Doxylamine | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
< 25 °C, CRYSTALS; MP: 100-104 °C; 1% AQ SOLN HAS PH BETWEEN 4.9 & 5.1 /SUCCINATE/ | |
Record name | Doxylamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00366 | |
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Record name | DOXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5184 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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